Cas no 13443-97-5 (1-Acetyl-2-phenyldiazene)

1-Acetyl-2-phenyldiazene structure
Nome do Produto:1-Acetyl-2-phenyldiazene
1-Acetyl-2-phenyldiazene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Phenyldiazenyl)ethanone
- 1-ACETYL-2-PHENYLDIAZENE
- Ethanone,1-(2-phenyldiazenyl)-
- N-phenyliminoacetamide
- 1-(phenyldiazenyl)ethan-1-one
- 1-methyl-3-phenyl-2,3-diazaprop-2-en-1-one
- Acetylazobenzol
- Acetylphenyldiazen
- Acetyl-phenyldiimid
- Ethanone,1-(2-phenyldiazenyl)
- (nullE)-N-(phenylimino)acetamide
- 13443-97-5
- DTXSID80483978
- (E)-N-(phenylimino)acetamide
- AKOS006313908
- acetylazobenzene
- CS-0272031
- (E)-1-(Phenyldiazenyl)ethan-1-one
- EN300-317655
- SCHEMBL15215894
- SCHEMBL10376096
- 1129280-02-9
- 1-Acetyl-2-phenyldiazene
-
- Inchi: InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3/b10-9+
- Chave InChI: BKOUDBWPLMDAPA-MDZDMXLPSA-N
- SMILES: C1(/N=N/C(=O)C)C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 148.06400
- Massa monoisotópica: 148.063662883g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 160
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 41.8Ų
- XLogP3: 1.9
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.1±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de ebulição: 226.2±23.0 °C at 760 mmHg
- Ponto de Flash: 87.6±28.0 °C
- PSA: 41.79000
- LogP: 2.31680
- Pressão de vapor: 0.1±0.4 mmHg at 25°C
1-Acetyl-2-phenyldiazene Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Acetyl-2-phenyldiazene Dados aduaneiros
- CÓDIGO SH:2927000090
- Dados aduaneiros:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1-Acetyl-2-phenyldiazene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | A192703-50mg |
1-Acetyl-2-phenyldiazene |
13443-97-5 | 50mg |
$ 135.00 | 2022-06-08 | ||
TRC | A192703-100mg |
1-Acetyl-2-phenyldiazene |
13443-97-5 | 100mg |
$ 230.00 | 2022-06-08 | ||
TRC | A192703-10mg |
1-Acetyl-2-phenyldiazene |
13443-97-5 | 10mg |
$ 50.00 | 2022-06-08 |
1-Acetyl-2-phenyldiazene Literatura Relacionada
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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